27-Oxo-fusidic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

27-Oxo-fusidic Acid is a metabolite of fusidic acid, which is a bacteriostatic antibiotic . It suppresses nitric oxide lysis of pancreatic islet cells and inhibits protein synthesis in prokaryotes by inhibiting the ribosome-dependent activity of G factor and translocation of peptidyl-tRNA .

Synthesis Analysis

The synthesis of 27-Oxo-fusidic Acid and its derivatives has been a topic of research in recent years . The common structural characteristics of the pharmacophore emerging from the fusidic acid derivatives were determined as those of six hydrophobic centers, two atom centers of the hydrogen bond acceptor, and a negative electron center around the C-21 field .Molecular Structure Analysis

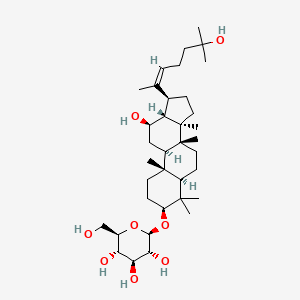

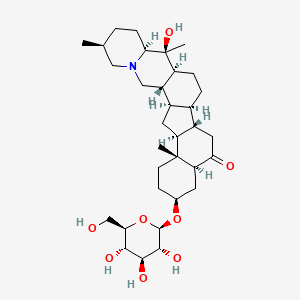

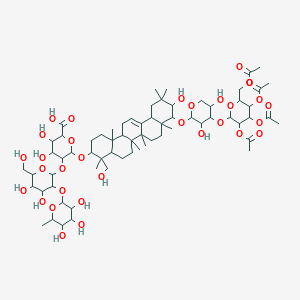

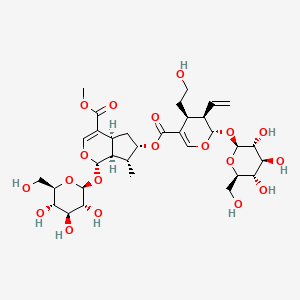

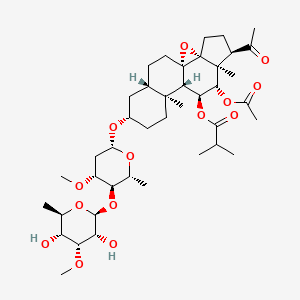

The molecular formula of 27-Oxo-fusidic Acid is C31H46O7 . Its molecular weight is 530.7 g/mol . The structure includes six hydrophobic centers, two atom centers of the hydrogen bond acceptor, and a negative electron center around the C-21 field .Chemical Reactions Analysis

An unprecedented fusidic acid derivative, C-27-hydroxy-3-O-formyl fusidic acid, was isolated, and its chemical structure was fully elucidated using various spectroscopic techniques . This is the first report for formylation reaction by C. echinulata .Physical And Chemical Properties Analysis

The molecular weight of 27-Oxo-fusidic Acid is 530.7 g/mol . It has a complex structure with 38 heavy atoms . The compound has a topological polar surface area of 121 Ų .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

27-Oxo-fusidic Acid is a metabolite of fusidic acid, which is a bacteriostatic antibiotic. Fusidic acid and its derivatives have been shown to possess a wide range of pharmacological activities, including antibacterial activity . It has been clinically used for systemic and local staphylococcal infections, including methicillin-resistant Staphylococcus aureus and coagulase-negative staphylococci infections .

Antimicrobial Resistance Management

Antimicrobial resistance is a significant risk to health conditions and infection management. Fusidic acid, from which 27-Oxo-fusidic Acid is derived, has been used in combination therapy to enhance the antibacterial effect . This strategy improves the therapeutic influence of antibacterial agents .

Topical Application in Nano-Lipid Carrier

Fusidic acid has been embedded into a cinnamon oil nano-lipid carrier to enhance its topical antibacterial activity . The nanoemulsion developed using cinnamon oil loaded with fusidic acid was integrated into a gel base to provide an optimal topical application .

Structure-Activity Relationship Studies

The structure-activity relationships of fusidic acid derivatives have been extensively studied . These studies provide valuable information for drug exploration of fusidic acid derivatives, including 27-Oxo-fusidic Acid .

Wirkmechanismus

Target of Action

The primary target of 27-Oxo-fusidic Acid, a derivative of Fusidic Acid (FA), is the elongation factor G (EF-G) in bacteria . EF-G plays a crucial role in bacterial protein synthesis .

Mode of Action

27-Oxo-fusidic Acid interacts with its target, EF-G, by binding to it and inhibiting its function . This interaction prevents the translocation of EF-G from the ribosome, thereby interfering with bacterial protein synthesis .

Biochemical Pathways

The inhibition of EF-G disrupts the protein synthesis in bacteria, affecting the growth and survival of the bacteria

Pharmacokinetics

Studies on fusidic acid, from which 27-oxo-fusidic acid is derived, indicate that it exhibits accumulation when administered in multiple doses

Result of Action

The inhibition of protein synthesis by 27-Oxo-fusidic Acid leads to the disruption of bacterial growth and survival . This results in the bacteriostatic effect of the compound, making it effective against bacterial infections

Action Environment

The action, efficacy, and stability of 27-Oxo-fusidic Acid can be influenced by various environmental factors. For instance, the combination of Fusidic Acid with other compounds, such as cinnamon essential oil, has been shown to enhance its antibacterial activity . .

Zukünftige Richtungen

There is ongoing research to explore the structure–activity relationships of fusidic acid derivatives as antibacterial agents to develop novel ones possessing a broad antimicrobial spectrum . A computer-aided drug design model was developed for fusidic acid, which can be further used to optimize fusidic acid derivatives as highly potent antibacterial agents .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 27-Oxo-fusidic Acid can be achieved through a multi-step process starting from commercially available starting materials. The key steps involve the oxidation of a precursor compound and subsequent cyclization to form the desired product.", "Starting Materials": [ "2-methylbut-3-en-2-ol", "Chromium trioxide", "Sodium hydroxide", "Methanol", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Oxidation of 2-methylbut-3-en-2-ol with chromium trioxide in acetic acid and methanol to form 2-methyl-3-oxobutanoic acid.", "Step 2: Conversion of 2-methyl-3-oxobutanoic acid to its methyl ester by treatment with methanol and hydrochloric acid.", "Step 3: Cyclization of the methyl ester using sodium hydroxide in methanol to form the lactone intermediate.", "Step 4: Oxidation of the lactone intermediate with chromium trioxide in acetic acid and methanol to form 27-Oxo-fusidic Acid.", "Step 5: Purification of the product by precipitation with sodium chloride and recrystallization from water." ] } | |

CAS-Nummer |

1415035-94-7 |

Molekularformel |

C31H46O7 |

Molekulargewicht |

530.702 |

IUPAC-Name |

(E,2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methyl-7-oxohept-5-enoic acid |

InChI |

InChI=1S/C31H46O7/c1-17(16-32)8-7-9-20(28(36)37)26-22-14-24(35)27-29(4)12-11-23(34)18(2)21(29)10-13-30(27,5)31(22,6)15-25(26)38-19(3)33/h8,16,18,21-25,27,34-35H,7,9-15H2,1-6H3,(H,36,37)/b17-8+,26-20-/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31-/m0/s1 |

InChI-Schlüssel |

OZMOUWFCJHVIQT-CEDPPNKGSA-N |

SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C=O)C(=O)O)OC(=O)C)C)O)C |

Synonyme |

16-(Acetyloxy)-3,11-dihydroxy-26-oxo-(3α,4α,8α,9β,11α,13α,14β,16β,17Z)-29-nordammara-17(20),24-dien-21-oic Acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1S)-2-hydroxy-1-phenylethyl]-3-[4-(4-pyridinyl)phenyl]urea](/img/structure/B591422.png)

![1,2,3-Trimethyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one](/img/structure/B591423.png)

![Tetradecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]p yrimidin-9-yl Ester](/img/structure/B591438.png)